molecular formula C12H13FN4 B1483345 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carboximidamide CAS No. 2098042-22-7

1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carboximidamide

Cat. No.: B1483345
CAS No.: 2098042-22-7
M. Wt: 232.26 g/mol
InChI Key: FALBBWJWPQSVCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluoroethyl)-3-phenyl-1H-pyrazole-5-carboximidamide ( 2098042-22-7) is a chemical compound with the molecular formula C12H13FN4 and a molecular weight of 232.26 g/mol. This pyrazole-based reagent is provided as a high-purity material for research and development purposes exclusively. Pyrazole derivatives are recognized in medicinal chemistry as privileged scaffolds with demonstrated potential for diverse biological activities . The core pyrazole structure is a key pharmacophore found in several commercially available drugs and compounds under investigation . Specifically, the 1-(2-fluoroethyl) substitution and the carboximidamide functional group on the pyrazole ring make this compound a valuable intermediate for constructing more complex molecules in drug discovery programs. This compound is structurally analogous to pyrazole carboxamide derivatives investigated for their antifungal properties, which have been shown to target fungal mitochondrial function by inhibiting complexes II and IV in the respiratory chain . Furthermore, fluoro-substituted pyrazole analogs have demonstrated significant biological activity in research settings, including antiviral effects against pathogens like Japanese encephalitis virus by modulating host cell oxidative stress responses . The structural features of this compound suggest potential research applications in developing novel therapeutic agents for inflammation, cancer, and infectious diseases, given that pyrazole derivatives are known to interact with various enzymatic targets and cellular pathways . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

2-(2-fluoroethyl)-5-phenylpyrazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN4/c13-6-7-17-11(12(14)15)8-10(16-17)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALBBWJWPQSVCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2)C(=N)N)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carboximidamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with L-type amino acid transporter 1 (LAT1), which is involved in the uptake of large neutral amino acids . The nature of these interactions often involves binding to the active sites of enzymes or forming complexes with proteins, thereby influencing their activity and function.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the uptake of amino acids in glioma cells, which can alter cell proliferation and survival . Additionally, its impact on gene expression can lead to changes in the production of proteins that are crucial for cell growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to interact with LAT1, affecting the transport of amino acids into cells . This interaction can result in changes in cellular metabolism and gene expression, ultimately influencing cell function and behavior.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under specific conditions and can exert its effects over extended periods . Its degradation products and their potential impact on cells need to be further investigated to ensure its safe and effective use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, such as alterations in gene expression and cellular metabolism . Understanding the threshold effects and safe dosage ranges is essential for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to influence glycogen metabolism in cancer cells, highlighting its potential role in modulating cellular energy storage and utilization

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. LAT1, for example, plays a crucial role in its uptake and distribution in glioma cells . This interaction can affect its localization and accumulation within specific cellular compartments, influencing its overall efficacy and safety.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus, where it can interact with target biomolecules . Post-translational modifications and targeting signals may direct its localization, thereby modulating its effects on cellular processes.

Biological Activity

1-(2-Fluoroethyl)-3-phenyl-1H-pyrazole-5-carboximidamide, also known as PF-06439311, is a synthetic compound that belongs to the class of pyrazolecarboximidamides. This compound has garnered attention due to its potential therapeutic applications, particularly in antimicrobial and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant research findings.

The primary mechanism of action for this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and maintaining DNA supercoiling. By inhibiting these targets, the compound disrupts bacterial cell division, leading to cell death.

Key Mechanisms:

  • Inhibition of DNA Supercoiling : The compound interferes with the normal functioning of DNA gyrase and topoisomerase IV, critical enzymes in bacterial replication.
  • Cellular Signaling Modulation : It has been shown to influence various cellular processes by modulating signaling pathways and gene expression.

Pharmacokinetics

Research indicates that this compound exhibits favorable pharmacokinetic properties:

  • Absorption : Rapidly absorbed from the gastrointestinal tract after oral administration.
  • Bioavailability : Demonstrates good bioavailability, making it a suitable candidate for therapeutic applications.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various bacterial strains. It has shown significant effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Bacterial StrainInhibition Zone (mm)MIC (μg/mL)
Escherichia coli2032
Staphylococcus aureus1864
Proteus mirabilis2216
Bacillus subtilis1932

The above table summarizes the antimicrobial efficacy of the compound against selected bacterial strains, indicating its potential as an antibacterial agent .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines. For example, it has been tested against glioma cell lines with promising results.

Cell LineIC50 (μM)
U87 Glioblastoma45.2 ± 13.0
MCF7 Breast Cancer25.72 ± 3.95

These findings suggest that the compound may play a role in cancer treatment by targeting specific pathways involved in tumor growth and survival .

Case Studies

Several studies have explored the biological activities of pyrazole derivatives similar to this compound. For instance:

  • A study demonstrated that derivatives with modifications at the phenyl group exhibited enhanced cytotoxicity against various cancer cell lines, suggesting structure-activity relationships that can inform future drug design .
  • Another research highlighted that compounds with similar pyrazole structures showed significant anti-inflammatory activity by inhibiting cyclooxygenase enzymes involved in inflammatory pathways .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including those similar to 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carboximidamide. For instance, a study evaluated the antimicrobial and antibiofilm activities of related compounds against Salmonella spp., demonstrating significant inhibitory effects at low concentrations . This suggests potential applications in treating bacterial infections and preventing biofilm formation.

Inhibition of Enzymatic Activity

Pyrazole derivatives have been studied for their ability to inhibit key enzymes involved in neurodegenerative diseases. Specifically, compounds with similar structures have shown promising results as inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO) isoforms, which are crucial in the treatment of Alzheimer's disease . The structure-activity relationship (SAR) studies indicate that modifications can enhance inhibitory potency, making these compounds valuable in drug design for neurodegenerative conditions.

Anticancer Potential

Molecular docking studies on fluorinated pyrazoles indicate potential anti-breast cancer activity through inhibition of estrogen receptors (Erα) with favorable binding affinities . This positions compounds like this compound as candidates for further investigation in cancer therapeutics.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazole core followed by functionalization with carboximidamide groups. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Case Studies

Study Focus Findings
Passos et al. (2013)AChE and MAO inhibitionCompounds showed nanomolar inhibition against AChE and selective MAO-B activity .
Albuquerque et al. (2021)Antimicrobial activityCompound exhibited significant antimicrobial effects against Salmonella spp., with MIC values at 62.5 μg/mL .
MDPI Study (2021)Anti-cancer potentialMolecular docking revealed strong binding affinity to Erα, indicating potential anti-breast cancer activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Position 1 Position 3 Position 5 Key Features
Target Compound 1H-pyrazole 2-Fluoroethyl Phenyl Carboximidamide Fluorine enhances metabolic stability; aromatic core improves rigidity
Compound 3 4,5-dihydro-1H-pyrazole Carboximidamide Phenyl 4-Chlorophenyl Non-aromatic dihydropyrazole; chlorine increases electron withdrawal
Compound 9 4,5-dihydro-1H-pyrazole Carboximidamide Phenyl 3-Nitrophenyl Nitro group introduces strong electron withdrawal; potential redox activity
Compound Pyrazolo-pyrimidinone Piperidinyl (2-fluoroethyl) N/A N/A Fluorine in alkyl chain improves bioavailability; distinct heterocyclic core

Key Observations:

Aromaticity vs. Non-Aromatic Core: The target compound’s fully aromatic 1H-pyrazole core contrasts with the non-aromatic 4,5-dihydro-1H-pyrazole derivatives in . Aromaticity may enhance binding affinity through planar stacking interactions, whereas dihydropyrazoles offer conformational flexibility .

Fluorine Substitution :

  • The 2-fluoroethyl group in the target compound and ’s fluorinated piperidinyl substituent highlight fluorine’s role in improving metabolic stability and lipophilicity. This contrasts with halogenated aryl groups (e.g., chloro, bromo) in , which primarily modulate electronic effects .

Carboximidamide Positioning :

  • The carboximidamide at position 5 in the target compound differs from its placement at position 1 in ’s derivatives. Position 5 in the aromatic pyrazole may optimize hydrogen-bonding interactions with target proteins compared to the dihydro analogs .

The target compound balances electronic effects with fluorine’s moderate electron-withdrawing nature .

Pharmacokinetic and Selectivity Considerations

While direct pharmacokinetic data for the target compound are unavailable, comparisons can be inferred from analogs:

  • Oral Bioavailability : ’s fluorinated compound demonstrates improved permeability and reduced protein binding due to fluorine’s effects on lipophilicity. The target compound’s 2-fluoroethyl group may similarly enhance oral absorption .
  • Enzyme Selectivity : Pyrazole-carboximidamide derivatives in show varied biological activities depending on substituents. For example, nitro or chloro groups may enhance potency but reduce selectivity, whereas fluorine in the target compound could improve selectivity for specific targets (e.g., kinases or proteases) .

Preparation Methods

Synthesis of 3-phenyl-1H-pyrazole Core

The pyrazole core with a phenyl substituent at the 3-position is commonly synthesized by condensation of substituted acetophenones with hydrazine derivatives or phenylhydrazine. For example, acetophenone derivatives react with diethyl oxalate and potassium t-butoxide in tetrahydrofuran at low temperature to yield 1,3-diketoester intermediates, which upon treatment with phenylhydrazine in ethanol afford ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates.

Conversion to Carboximidamide

The carboxylate group at the 5-position is then converted into the carboximidamide functionality. This transformation can be achieved by reaction of the ester or acid derivative with amidine reagents such as 1H-pyrazole-1-carboximidamide hydrochloride under basic conditions. Various bases such as potassium carbonate, N-ethyl-N,N-diisopropylamine, or triethylamine are used, often in solvents like water, acetone, tetrahydrofuran, or dimethylformamide.

Typical reaction conditions include stirring at room temperature or slightly elevated temperatures (20–62 °C) for several hours to days, depending on the substrate and reagents. The yields reported for such amidination steps range from 74.8% to 88% depending on the exact conditions and reagents used.

Representative Experimental Data and Reaction Conditions

Step Reagents & Conditions Solvent Temperature Time Yield (%) Notes
Amidination of pyrazole ester with 1H-pyrazole-1-carboximidamide hydrochloride Potassium carbonate (0.5 equiv), di-tert-butyldicarbonate (Boc2O) Acetone/water 20 °C Overnight 88 Precipitation and filtration to isolate product
Amidination with DMAP and triethylamine DMAP, triethylamine (excess) Tetrahydrofuran 20 °C 20 h 74.8 Recrystallization from ethyl acetate
Amidination with N-ethyl-N,N-diisopropylamine N-ethyl-N,N-diisopropylamine Dichloromethane, hexane, ethyl acetate Room temp 3 h 84 Crystallization from hexane
Amidination in DMF with N-ethyl-N,N-diisopropylamine N-ethyl-N,N-diisopropylamine Dimethylformamide 20 °C 2.7 h 83.9 Extraction and crystallization steps
Alkylation with 2-fluoroethyl halide (inferred general method) Base (e.g., K2CO3), 2-fluoroethyl bromide DMF or acetonitrile 20–60 °C Several hours Not specified Requires optimization for regioselectivity and yield

Q & A

Q. How can researchers optimize the synthetic route for 1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carboximidamide?

Methodological Answer:

  • Reaction Conditions: Adjust solvent polarity (e.g., acetonitrile vs. DMF) to improve yield and regioselectivity during pyrazole ring formation. Catalytic systems like Pd(OAc)₂ or CuI may enhance coupling efficiency .
  • Characterization: Use 1^1H/13^{13}C NMR to confirm substitution patterns and 19^{19}F NMR to verify fluorinated groups. Purity validation via HPLC (≥95%) is critical for downstream applications .
  • Troubleshooting: Monitor reaction intermediates via TLC to identify incomplete cyclization or side products.

Q. What are the recommended assays for preliminary biological screening of this compound?

Methodological Answer:

  • In Vitro Assays: Screen for antimicrobial activity using broth microdilution (CLSI guidelines) against Gram-positive/negative strains. For anticancer potential, employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Controls: Include reference compounds (e.g., doxorubicin for cytotoxicity) and solvent controls to validate specificity.
  • Data Interpretation: Use nonlinear regression models (e.g., GraphPad Prism) to quantify dose-response relationships .

Advanced Research Questions

Q. How can structural modifications influence the biological activity of this compound?

Methodological Answer:

  • SAR Studies: Compare analogs with substituent variations (e.g., replacing the fluorophenyl group with trifluoromethyl or methoxy groups). Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinase enzymes) .
  • Functional Group Impact: Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity and interaction with biological targets. Validate via X-ray crystallography to resolve binding conformations .
  • Data Integration: Cross-reference experimental IC₅₀ values with computational predictions to identify key pharmacophores .

Q. How should researchers address contradictions in reported biological activity data for pyrazole derivatives?

Methodological Answer:

  • Assay Validation: Replicate conflicting studies under standardized conditions (e.g., pH, temperature, cell passage number) to isolate variables.
  • Meta-Analysis: Use systematic reviews to aggregate data from multiple sources, highlighting methodological discrepancies (e.g., solvent choice affecting compound solubility) .
  • Mechanistic Studies: Employ CRISPR-Cas9 gene editing to knock out putative targets and confirm on-/off-target effects .

Q. What advanced techniques are suitable for studying the compound’s stability and degradation pathways?

Methodological Answer:

  • Stability Profiling: Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS to identify degradation products (e.g., hydrolysis of the carboximidamide group) .
  • Thermal Analysis: Use TGA/DSC to determine melting points and thermal decomposition thresholds .
  • Isotope Labeling: Synthesize 18^{18}F-labeled analogs for tracking metabolic pathways via PET imaging .

Analytical and Theoretical Frameworks

Q. How can computational models enhance the design of derivatives with improved pharmacokinetics?

Methodological Answer:

  • ADME Prediction: Use QSAR models (e.g., SwissADME) to predict logP, bioavailability, and CYP450 interactions. Adjust lipophilicity by modifying fluorinated substituents .
  • Free Energy Calculations: Apply molecular dynamics (GROMACS) to simulate ligand-protein binding and estimate ΔG values for affinity optimization .
  • Toxicology Screening: Leverage Tox21 databases to flag potential hepatotoxicity or mutagenicity risks early in development .

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carboximidamide
Reactant of Route 2
1-(2-fluoroethyl)-3-phenyl-1H-pyrazole-5-carboximidamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.